The GPER Agonist (3aS,4R,9bR)-G-1: A Comprehensive Technical Guide
The GPER Agonist (3aS,4R,9bR)-G-1: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure, properties, and biological activities of the selective G protein-coupled estrogen receptor (GPER) agonist, (3aS,4R,9bR)-G-1. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential and experimental applications of this compound. This document summarizes key quantitative data in structured tables, offers detailed experimental protocols, and visualizes critical signaling pathways.
Chemical Structure and Properties
(3aS,4R,9bR)-G-1, also known as G-1, is a non-steroidal, high-affinity, and selective agonist for the G protein-coupled estrogen receptor (GPER), also known as GPR30. Its systematic IUPAC name is (±)-1-[(3aR,4S,9bS*)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]-ethanone.[1] The chemical structure of G-1 is distinct from that of endogenous estrogens, which contributes to its selectivity for GPER over classical nuclear estrogen receptors (ERα and ERβ).
Table 1: Chemical Identifiers and Properties of G-1
| Property | Value | Reference |
| CAS Number | 881639-98-1 | [1] |
| Molecular Formula | C21H18BrNO3 | [1] |
| Molecular Weight | 412.28 g/mol | [1] |
| IUPAC Name | (±)-1-[(3aR,4S,9bS*)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]-ethanone | [1] |
| InChI Key | VHSVKVWHYFBIFJ-HKZYLEAXSA-N | |
| SMILES | CC(=O)c1ccc2c(c1)N--INVALID-LINK--[C@H]1CC=C[C@@H]21 | |
| Appearance | White to off-white solid | |
| Purity | ≥98% (HPLC) | [1] |
Table 2: Solubility of G-1
| Solvent | Max Concentration (mg/mL) | Max Concentration (mM) | Reference |
| DMSO | 41.23 | 100 | [1] |
| Ethanol | Insoluble | Insoluble | |
| Water | Insoluble | Insoluble |
Biological Activity and Mechanism of Action
G-1 is a potent and selective agonist of GPER, with a binding affinity (Ki) of 11 nM and an EC50 of 2 nM for GPER-mediated signaling.[1] Crucially, it displays no significant binding activity at ERα and ERβ at concentrations up to 10 µM.[1] This selectivity makes G-1 an invaluable tool for elucidating the specific roles of GPER in various physiological and pathological processes, independent of classical estrogen receptor signaling.
The activation of GPER by G-1 initiates a variety of rapid, non-genomic signaling cascades. These include the mobilization of intracellular calcium, activation of adenylyl cyclase, and transactivation of the epidermal growth factor receptor (EGFR). These signaling events can influence a wide range of cellular processes, including proliferation, apoptosis, and migration in different cell types.
Table 3: Pharmacological Profile of G-1
| Parameter | Receptor | Value | Reference |
| Binding Affinity (Ki) | GPER | 11 nM | [1] |
| ERα | >10,000 nM | [2] | |
| ERβ | >10,000 nM | [2] | |
| Functional Activity (EC50) | GPER (Calcium Mobilization) | 2 nM | [1] |
| ERα | No activity up to 10 µM | [2] | |
| ERβ | No activity up to 10 µM | [2] |
Signaling Pathways
The binding of G-1 to GPER, a seven-transmembrane G protein-coupled receptor, triggers a cascade of intracellular events. The primary signaling pathways activated by G-1 are depicted below.
Experimental Protocols
Chemical Synthesis of G-1
The synthesis of G-1 can be achieved through a multicomponent aza-Diels-Alder reaction. An efficient and diastereoselective method has been described by Burai et al. (2010).
Experimental Workflow for G-1 Synthesis
Methodology:
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To a solution of 4-aminoacetophenone in acetonitrile, add trifluoroacetic acid dropwise.
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Add freshly distilled cyclopentadiene, followed by 6-bromopiperonal.
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For a more optimized, higher-yield reaction, scandium(III) triflate (Sc(OTf)₃) can be used as a catalyst in a solvent such as acetonitrile.[3]
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The reaction mixture is stirred at room temperature for a specified period, typically monitored by TLC for completion.
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Upon completion, the solvent is removed under reduced pressure.
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The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure G-1.[3]
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The structure and purity of the final product are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Cell-Based Assays
4.2.1. Cell Viability Assay (MTT Assay)
This protocol assesses the effect of G-1 on cell proliferation and viability.
Methodology:
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Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
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G-1 Treatment: Prepare serial dilutions of G-1 in the appropriate cell culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.1%) across all wells, including a vehicle control.
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Incubation: Replace the medium with the G-1 dilutions and incubate for the desired time period (e.g., 24, 48, or 72 hours).
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MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
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Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
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Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
4.2.2. Intracellular Calcium Mobilization Assay
This assay measures the ability of G-1 to induce a rapid increase in intracellular calcium, a hallmark of GPER activation.
Methodology:
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Cell Loading: Plate cells expressing GPER and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.
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Baseline Measurement: Measure the baseline fluorescence of the cells before the addition of G-1.
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G-1 Addition: Add varying concentrations of G-1 to the cells.
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Kinetic Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader with kinetic reading capabilities. The increase in fluorescence corresponds to the mobilization of intracellular calcium.[2]
Conclusion
(3aS,4R,9bR)-G-1 is a potent and selective GPER agonist that serves as a critical tool for investigating the biological functions of this receptor. Its well-defined chemical structure and properties, coupled with its specific pharmacological profile, make it an ideal probe for both in vitro and in vivo studies. The experimental protocols provided in this guide offer a starting point for researchers to explore the diverse roles of GPER in health and disease. As our understanding of GPER signaling continues to evolve, G-1 will undoubtedly remain a cornerstone of research in this field.
